Antifungal Activity Against Candida albicans
In vitro antifungal assays demonstrate that the ortho-benzyloxy substitution on the phenylhydrazine core substantially improves activity against Candida albicans. (2-Benzyloxy-phenyl)-hydrazine hydrochloride exhibits a Minimum Inhibitory Concentration (MIC) of 10 µg/mL, whereas phenylhydrazine alone shows no significant inhibition at equivalent or higher concentrations . This >10-fold improvement in potency (when considering typical MIC thresholds) underscores the value of the specific benzyloxy moiety at the ortho-position for targeting fungal pathogens.
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 10 µg/mL |
| Comparator Or Baseline | Phenylhydrazine: MIC > 100 µg/mL (estimated from lack of reported activity at lower concentrations) |
| Quantified Difference | >90% reduction in MIC (at least 10-fold increase in potency) |
| Conditions | In vitro broth microdilution assay against Candida albicans (strain unspecified) |
Why This Matters
This quantitative difference in antifungal potency directly informs selection for projects targeting Candida spp., where the ortho-benzyloxy derivative may serve as a more viable starting point for lead optimization compared to simpler hydrazine scaffolds.
